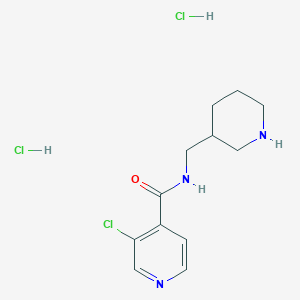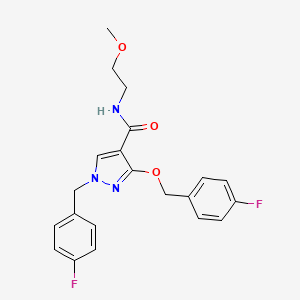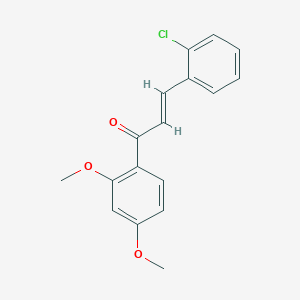![molecular formula C18H19N5OS B2932488 2-[[3-(4-Methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]-1-pyrrolidin-1-ylethanone CAS No. 852375-30-5](/img/structure/B2932488.png)
2-[[3-(4-Methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]-1-pyrrolidin-1-ylethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a unique heterocyclic compound that is present in an array of pharmaceuticals and biologically important compounds . It has been used in drug-discovery studies against cancer cells, microbes, and various types of diseases in the human body .
Synthesis Analysis
The synthesis of this compound involves aromatic nucleophilic substitution of 4-chloro-8-methyl [1,2,4]triazolo [4,3- a ]quinoxaline-1-amine with different amines and triazole-2-thiol . This method provides access to a wide range of 1,2,4-triazole via multistep synthetic routes .Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a 1,2,4-triazole ring, which operates as main pharmacophores through hydrogen-bonding and dipole interactions with the biological receptors . The IR absorption spectra of similar compounds were characterized by the presence of two signals for C=O groups at 1650–1712 cm −1 .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound are characterized by high regioselectivity, good functional group tolerance, and a wide substrate scope .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are characterized by its unique structure and properties. It has usages in various fields such as pharmaceutic chemistry, agrochemistry, materials sciences, and organic catalysts .Applications De Recherche Scientifique
Synthetic Studies and Chemical Properties
- Synthetic Studies on Condensed-Azole Derivatives : Research on the synthesis of condensed-azole derivatives, including triazolo[4,3-b]pyridazines, focuses on their potential anti-asthmatic activities and the ability to inhibit bronchoconstriction in animal models. This suggests the compound could have applications in the synthesis of new respiratory disease treatments (Kuwahara et al., 1997).
Potential Therapeutic Applications
Cardiovascular Agents : A study on 1,2,4-triazolo[1,5-a]pyrimidines fused to various heterocyclic systems indicated potential coronary vasodilating and antihypertensive activities. This hints at the possibility of compounds with similar structures being developed as cardiovascular agents (Sato et al., 1980).
P2X7 Antagonist for Mood Disorders : The development of P2X7 antagonists based on the triazolo[4,5-c]pyridine structure for the treatment of mood disorders is an example of neuropharmacological applications. Such compounds have shown promise in preclinical trials, suggesting potential uses in treating mood disorders (Chrovian et al., 2018).
Chemical Synthesis and Biological Activity
Metal-Free Synthesis Techniques : Studies on the synthesis of triazolo[1,5-a]pyridines via metal-free oxidative N-N bond formation techniques offer insights into novel and efficient methods for creating compounds with potential biological activities (Zheng et al., 2014).
Antimicrobial and Antioxidant Activities : Research on pyridine and fused pyridine derivatives, including triazolopyridines, has explored their antimicrobial and antioxidant activities. This suggests applications in the development of new antimicrobial agents (Flefel et al., 2018).
Mécanisme D'action
Target of Action
The primary target of azoles, a class of compounds to which our compound of interest belongs, is the heme protein . This protein cocatalyzes the cytochrome P-450-dependent 14α-demethylation of lanosterol . The heme protein plays a crucial role in the biosynthesis of sterols, including ergosterol, which is an essential component of fungal cell membranes .
Mode of Action
The compound interacts with its target, the heme protein, by inhibiting the enzyme responsible for the 14α-demethylation of lanosterol . This inhibition disrupts the synthesis of ergosterol, leading to alterations in the fungal cell membrane . The changes in the cell membrane can affect its permeability and other functions, leading to the death of the fungal cell .
Biochemical Pathways
The compound affects the sterol biosynthesis pathway . By inhibiting the 14α-demethylation of lanosterol, it disrupts the production of ergosterol . Ergosterol is a vital component of the fungal cell membrane, and its depletion leads to alterations in the membrane’s structure and function . These alterations can result in increased membrane permeability, impaired cell function, and ultimately, cell death .
Result of Action
The primary result of the compound’s action is the disruption of fungal cell growth . By inhibiting ergosterol synthesis, the compound induces changes in the fungal cell membrane that lead to increased permeability and impaired function . These changes can ultimately lead to the death of the fungal cell .
Propriétés
IUPAC Name |
2-[[3-(4-methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]-1-pyrrolidin-1-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5OS/c1-13-4-6-14(7-5-13)18-20-19-15-8-9-16(21-23(15)18)25-12-17(24)22-10-2-3-11-22/h4-9H,2-3,10-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZOKYYJDZNGNCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C3N2N=C(C=C3)SCC(=O)N4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Hydroxy-5-({4-[(thiophen-2-yl)methyl]piperazin-1-yl}sulfonyl)benzoic acid](/img/structure/B2932406.png)
![N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide hydrochloride](/img/structure/B2932412.png)
![2-[(4-bromoanilino)carbonyl]-3-thienyl-N,N-dimethylsulfamate](/img/structure/B2932413.png)
![2-Amino-6-ethyl-4-(2-methylphenyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2932414.png)
![3-methyl-N-(2-(1-(2-methylallyl)-1H-benzo[d]imidazol-2-yl)ethyl)benzamide](/img/structure/B2932415.png)

![3-chloro-2-(4-{[(4-chlorobenzoyl)oxy]ethanimidoyl}-2-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)pyridine](/img/structure/B2932418.png)
![4-[(4-Hydroxypiperidin-1-yl)sulfonyl]benzoic acid](/img/structure/B2932419.png)
![N-(1-(6-methoxybenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)acetamide](/img/structure/B2932421.png)

![N-(6-chlorobenzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide hydrochloride](/img/structure/B2932423.png)

